1-Chloro-6-iodoperfluorohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

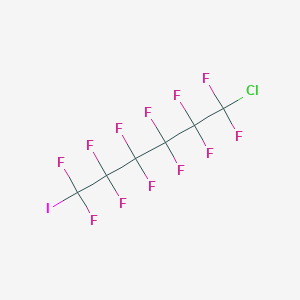

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCOZPKBKKNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF12I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371479 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-97-8 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Overview and Physicochemical Properties

1-Chloro-6-iodoperfluorohexane is a halogenated alkane containing a six-carbon perfluorinated chain, terminated by a chlorine atom at one end and an iodine atom at the other. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of perfluorohexyl chains in the development of pharmaceuticals, agrochemicals, and advanced materials.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆ClF₁₂I |

| Molecular Weight | 462.4 g/mol |

| Boiling Point | 139.5 °C at 760 mmHg |

| Density | 2.069 g/cm³ at 25 °C |

| Vapor Pressure | 7.97 mmHg at 25 °C |

Synthesis of this compound via Telomerization

The synthesis of this compound can be achieved through the free-radical telomerization of tetrafluoroethylene (TFE). In this process, a telogen (a molecule that provides the end groups of the telomer) is reacted with a taxogen (the monomer that forms the repeating units of the chain). For the synthesis of this compound, a suitable chloro-iodo-alkane can be used as the telogen. The overall reaction scheme is a chain reaction involving initiation, propagation, and termination steps.

Illustrative Experimental Protocol

This protocol describes a representative batch synthesis of this compound in a high-pressure reactor.

Materials:

-

1-Chloro-2-iodoethane (or other suitable chloro-iodo initiator)

-

Tetrafluoroethylene (TFE) gas

-

Azo-bis(isobutyronitrile) (AIBN) or other suitable radical initiator

-

Anhydrous, oxygen-free solvent (e.g., perfluorohexane)

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the radical reaction.

-

Charging the Reactor: The reactor is charged with the solvent, the chloro-iodo initiator, and the radical initiator (AIBN). The molar ratio of the initiator to the telogen is typically in the range of 1:100 to 1:1000.

-

Introduction of Tetrafluoroethylene: The reactor is sealed, and the stirring is initiated. Tetrafluoroethylene gas is then introduced into the reactor to the desired pressure. The pressure will be dependent on the desired chain length of the telomers.

-

Reaction Conditions: The reactor is heated to the initiation temperature of the radical initiator (for AIBN, this is typically between 60-80 °C). The reaction is allowed to proceed for a set period, typically several hours, while maintaining a constant temperature and stirring. The pressure will decrease as the TFE is consumed.

-

Reaction Termination and Work-up: After the reaction period, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented. The crude reaction mixture, containing the desired product, unreacted starting materials, and telomers of varying chain lengths, is then collected from the reactor.

Hypothetical Reaction Parameters:

| Parameter | Illustrative Value |

| Telogen:Taxogen Molar Ratio | 1:5 to 1:10 |

| Initiator Concentration | 0.1 - 1.0 mol% relative to telogen |

| Temperature | 70 - 90 °C |

| Pressure | 10 - 30 bar |

| Reaction Time | 6 - 12 hours |

| Expected Yield | 40 - 60% (of the desired n=3 telomer) |

Synthesis Workflow Diagram

Caption: Illustrative workflow for the synthesis of this compound.

Purification of this compound

The crude reaction mixture from the telomerization reaction will contain the target compound, Cl(CF₂)₆I, as well as other telomers with shorter and longer perfluoroalkyl chains (Cl(CF₂)nI where n ≠ 6), unreacted starting materials, and initiator byproducts. Purification is crucial to isolate the desired product with high purity. Fractional distillation is the primary method for separating these components based on their different boiling points.

Illustrative Purification Protocol

Equipment:

-

Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or metal sponge).

-

Heating mantle with a stirrer.

-

Thermometer.

-

Vacuum pump and pressure gauge for vacuum distillation if necessary.

-

Collection flasks.

Procedure:

-

Initial Distillation: The crude reaction mixture is first subjected to a simple distillation to remove any low-boiling components, such as the solvent and unreacted telogen.

-

Fractional Distillation: The residue from the simple distillation, which is enriched in the telomer mixture, is then transferred to the fractional distillation apparatus.

-

Separation of Fractions: The mixture is heated, and the temperature at the top of the column is carefully monitored. Different telomers will distill at different temperatures due to the variation in their chain lengths and corresponding boiling points. Fractions are collected at specific temperature ranges. The fraction corresponding to the boiling point of this compound (139.5 °C at atmospheric pressure) is collected. For higher boiling telomers, the distillation may need to be performed under reduced pressure to prevent decomposition.

-

Purity Analysis: The purity of the collected fractions is analyzed using techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy. Fractions with the desired purity (e.g., >98%) are combined.

Hypothetical Distillation Data:

| Fraction | Boiling Range (°C at 760 mmHg) | Predominant Component |

| 1 | < 100 | Solvent and unreacted telogen |

| 2 | 100 - 135 | Lower telomers (e.g., Cl(CF₂)₄I) |

| 3 | 135 - 142 | This compound (Cl(CF₂)₆I) |

| 4 | > 142 | Higher telomers (e.g., Cl(CF₂)₈I) |

Purification Workflow Diagram

Caption: Illustrative workflow for the purification of this compound.

Characterization Data (Representative)

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹⁹F NMR | Multiple complex multiplets in the range of -60 to -140 ppm. The signals for the CF₂ groups adjacent to the chlorine and iodine atoms would be distinct from the internal CF₂ groups. |

| IR Spectroscopy | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[1][2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 462.4, along with characteristic fragmentation patterns showing losses of Cl, I, and CF₂ units.[3] |

Conclusion

This technical guide has outlined a representative and detailed approach for the synthesis and purification of this compound. The described telomerization reaction followed by fractional distillation provides a viable pathway to obtain this valuable synthetic intermediate with high purity. The provided protocols and diagrams serve as a foundational resource for researchers and scientists working in the field of fluorinated compounds and their applications in drug development and materials science. It is imperative to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-6-iodoperfluorohexane (CAS No. 16486-97-8). The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. It includes a summary of its physical characteristics, insights into its chemical behavior and reactivity, and general experimental protocols for property determination.

Introduction

This compound, also known as 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane, is a perhalogenated organic compound. Its structure, featuring a six-carbon perfluorinated chain capped with a chlorine atom at one end and an iodine atom at the other, imparts unique properties that make it of interest in specialized areas of organic synthesis. The high degree of fluorination contributes to its chemical stability and distinct physical properties, while the presence of two different halogen atoms at the terminal positions offers orthogonal reactivity, making it a potentially versatile building block.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6ClF12I | [1][2] |

| Molecular Weight | 462.4 g/mol | [1][2] |

| CAS Number | 16486-97-8 | [1][2] |

| Appearance | Data not available; likely a liquid at room temperature | |

| Density | 2.069 g/cm³ | [1] |

| Boiling Point | 139.5 °C at 760 mmHg | [1] |

| Melting Point | Data not available | [1] |

| Flash Point | 38.2 °C | [1][2] |

| Vapor Pressure | 7.97 mmHg at 25 °C | [1][2] |

| Refractive Index | ~1.36 (Predicted) | [2] |

| Solubility | Data not available; expected to have low solubility in water and higher solubility in nonpolar organic solvents.[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the perfluorohexane chain and the terminal chloro and iodo groups.

Stability: The perfluorinated carbon chain is exceptionally stable due to the high bond energy of the C-F bond. This makes the core of the molecule resistant to many chemical transformations.

Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive site in the molecule. The high electronegativity of the perfluoroalkyl group makes the terminal iodinated carbon electron-deficient, and thus susceptible to nucleophilic attack. However, steric hindrance from the fluorine atoms can influence reaction rates. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for reactions such as:

-

Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by various nucleophiles.

-

Radical Reactions: The C-I bond can be homolytically cleaved by heat or light to generate a perfluorohexyl radical. This radical can then participate in various addition and coupling reactions.

-

Formation of Organometallics: Perfluoroalkyl iodides can react with metals to form organometallic reagents.

Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than the C-I bond.[4] This difference in reactivity allows for selective transformations at the iodinated end of the molecule while leaving the chlorinated end intact. Under more forcing conditions, the chlorine can also undergo nucleophilic substitution.

The following diagram illustrates the general reactivity of this compound.

References

1-Chloro-6-iodoperfluorohexane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-6-iodoperfluorohexane, a halogenated perfluoroalkane. The information is curated for professionals in research and development, with a focus on its chemical properties and potential biological interactions relevant to the broader class of perfluoroalkyl substances.

Core Chemical Data

This compound is a fluorinated organic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 16486-97-8 | [1][2] |

| Molecular Formula | C6ClF12I | [1][2] |

| Molecular Weight | 462.4 g/mol | [1][2] |

| Synonyms | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | [1][2] |

| Predicted XlogP | 5.7 | [3] |

| Monoisotopic Mass | 461.85416 Da | [3] |

Potential Synthetic Pathway

Potential Biological Signaling Pathway Involvement

Direct research on the biological activity of this compound is limited. However, studies on the broader class of per- and polyfluoroalkyl substances (PFAS) indicate that these compounds can interact with various biological pathways. One of the more studied mechanisms is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] The activation of PPARα by PFAS can lead to downstream effects on lipid metabolism.[4]

Proposed Mechanism of Toxicity for Perfluoroalkyl Halides

Some research suggests a potential mechanism for the toxicity of perfluoroalkyl halides (PFHs) that involves the reduced form of cobalamin (vitamin B12).[5] In this proposed pathway, cob(I)alamin, a supernucleophilic form of vitamin B12, can catalyze the perfluoroalkylation of biological molecules.[5] This could lead to the formation of highly toxic compounds from otherwise relatively inert PFHs and may contribute to the depletion of nitric oxide and the modulation of heme-containing proteins.[5]

Experimental Protocols

Detailed experimental protocols involving this compound are not extensively published. Researchers interested in utilizing this compound should refer to general methods for handling and reactions of perfluoroalkyl halides. Due to its structure, it may be used as an intermediate in organic synthesis, particularly for introducing perfluorinated chains. Standard laboratory procedures for handling halogenated compounds should be followed, including the use of personal protective equipment and working in a well-ventilated area.[2]

References

- 1. Evaluation of perfluoroalkyl acid activity using primary mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. PubChemLite - this compound (C6ClF12I) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Chloro-6-iodoperfluorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-chloro-6-iodoperfluorohexane (Cl(CF₂)₆I). Due to the limited availability of public experimental data, this document focuses on predicted mass spectrometry data and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to guide researchers in the analytical characterization of this and similar highly fluorinated compounds. Additionally, a logical workflow for the spectroscopic analysis of such compounds is presented.

Introduction

This compound is a halogenated organic compound with the chemical formula C₆ClF₁₂I. Its structure, featuring a perfluorohexane backbone with a chlorine atom at one terminus and an iodine atom at the other, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide the foundational spectroscopic information and methodologies relevant to its analysis.

Spectroscopic Data

A thorough search of publicly available databases did not yield experimental NMR or IR data for this compound at the time of this publication. However, predicted mass spectrometry data has been compiled from reputable sources.

Mass Spectrometry Data

Predicted mass spectrometry data for various adducts of this compound are presented in Table 1. This data is computationally derived and provides expected mass-to-charge ratios (m/z) that are critical for mass spectrometric identification.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 462.86144 |

| [M+Na]⁺ | 484.84338 |

| [M-H]⁻ | 460.84688 |

| [M+NH₄]⁺ | 479.88798 |

| [M+K]⁺ | 500.81732 |

| [M]⁺ | 461.85361 |

| [M]⁻ | 461.85471 |

Data sourced from PubChem.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spec data for this compound. These protocols are based on standard laboratory practices for the analysis of halogenated and fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR would provide critical information about the molecular environment of the fluorine and carbon atoms in this compound.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of a reference standard, such as trifluorotoluene (C₆F₅CF₃), for chemical shift referencing.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Set the spectral width to cover the expected range for fluorinated aliphatic compounds (approximately -60 to -140 ppm).

-

Employ a pulse program with proton decoupling to simplify the spectrum.

-

Acquisition time should be set to at least 1-2 seconds to ensure good resolution.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum to the internal standard.

-

-

Sample Preparation:

-

Prepare a concentrated sample (50-100 mg) of this compound in a deuterated solvent as described for ¹⁹F NMR.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer with a carbon-observe probe.

-

Set the spectral width to encompass the expected chemical shift range for carbons attached to fluorine (typically 90-130 ppm).

-

Utilize a pulse program with proton decoupling. Due to the presence of C-F couplings, further decoupling techniques (¹⁹F decoupling) may be necessary to simplify the spectrum.

-

A sufficient number of scans (several thousand) will be required due to the low natural abundance of ¹³C and the splitting caused by fluorine.

-

-

Data Acquisition and Processing:

-

Acquire and process the data as described for ¹⁹F NMR, with appropriate adjustments for the ¹³C nucleus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the C-F, C-Cl, and C-I bond vibrations will be of primary interest.

-

Sample Preparation:

-

As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Instrument Parameters:

-

Use a standard FTIR spectrometer.

-

Collect a background spectrum of the clean salt plates.

-

Set the spectral range to 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum by co-adding at least 16 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low ppm or high ppb range.

-

-

Instrumentation and Ionization:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule.

-

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Perform MS/MS (tandem mass spectrometry) on the molecular ion peak to obtain fragmentation data, which can aid in structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel fluorinated compound like this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

References

Chemical structure and IUPAC name of 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 1-Chloro-6-iodoperfluorohexane. The information is intended to support research and development activities where highly functionalized perfluoroalkanes are of interest.

Chemical Structure and IUPAC Name

This compound is a halogenated alkane derivative. Its structure consists of a six-carbon hexane backbone where all hydrogen atoms have been substituted with fluorine atoms, a chlorine atom at the C1 position, and an iodine atom at the C6 position.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane .[1] This name precisely describes the arrangement of atoms within the molecule: a hexane chain with twelve fluorine atoms, one chlorine atom at the first carbon, and one iodine atom at the sixth carbon.

Key Structural Features:

-

Perfluorinated Carbon Chain: The C-F bonds are exceptionally strong, imparting high thermal and chemical stability to the molecule.

-

Terminal Halogens: The presence of a chlorine atom at one end and an iodine atom at the other provides two distinct reactive sites for further chemical modification. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making the iodine atom a primary site for nucleophilic substitution or the formation of organometallic reagents.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆ClF₁₂I |

| Molecular Weight | 462.4 g/mol |

| Exact Mass | 461.854 Da |

| Density | 1.4 g/cm³ |

| Boiling Point | 68°C @ 48 mmHg |

| Flash Point | 38.2°C |

| Refractive Index | 1.36 |

| Vapor Pressure | 7.97 mmHg @ 25°C |

| XLogP3 | 5.7 |

Experimental Protocols

A detailed literature search did not yield specific, peer-reviewed experimental protocols for the synthesis of this compound. The compound is available commercially, and its synthesis is likely covered by proprietary industrial processes.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve a multi-step process starting from a commercially available perfluorinated precursor. For example, one could envision the telomerization of tetrafluoroethylene (TFE) with a reagent that can introduce the terminal chloro and iodo functionalities. Another potential, though challenging, approach could involve the direct fluorination of a suitable hydrocarbon precursor, followed by selective halogenation. It must be emphasized that this is a generalized and hypothetical pathway, not a documented experimental procedure.

Logical Structure Diagram

The following diagram illustrates the logical relationship between the components of the IUPAC name and the chemical structure of the molecule.

Caption: Logical breakdown of this compound's structure.

References

An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6-iodoperfluorohexane, with the chemical formula Cl(CF₂)₆I, is a halogenated alkane that possesses two distinct reactive centers: a relatively labile carbon-iodine bond and a more robust carbon-chlorine bond. This structural feature makes it a valuable synthetic intermediate in the preparation of a variety of perfluorinated compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon available data and analogous chemistries of perfluoroalkyl iodides. The document details its physical properties, explores its reactivity in key chemical transformations including radical, photochemical, and nucleophilic substitution reactions, and discusses its thermal and chemical stability. Experimental protocols and quantitative data are presented to offer a practical resource for laboratory applications.

Introduction

Perfluoroalkyl substances (PFAS) have garnered significant attention due to their unique properties, including high thermal and chemical stability, which are imparted by the strength of the carbon-fluorine bond. Within this class of compounds, α,ω-dihaloperfluoroalkanes serve as important building blocks in organic and polymer chemistry. This compound is a notable example, offering orthogonal reactivity at its two termini. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective chemical manipulation. This guide aims to consolidate the current understanding of the chemical behavior of this compound to facilitate its effective use in research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆ClF₁₂I |

| Molecular Weight | 462.40 g/mol |

| CAS Number | 16486-97-8 |

| Boiling Point | 139.5 °C at 760 mmHg |

| Density | 2.069 g/cm³ |

| Vapor Pressure | 7.97 mmHg at 25 °C |

| Flash Point | 38.2 °C |

Table 1: Physical and Chemical Properties of this compound.

Reactivity

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, which is the most labile site in the molecule. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of both the C-I and C-Cl bonds.

Radical Reactions

The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage to generate perfluoroalkyl radicals.[1] This can be initiated by heat, light, or radical initiators. These highly reactive radicals can then participate in a variety of transformations.

A common application is the free-radical addition to unsaturated systems like alkenes and alkynes.[2] The general mechanism involves the generation of the Cl(CF₂)₆• radical, which then adds across the double or triple bond. This is typically followed by an iodine atom transfer from another molecule of this compound to propagate the radical chain.

Figure 1: General mechanism of free-radical addition of this compound to an alkene.

Photochemical Reactions

The C-I bond in perfluoroalkyl iodides can be readily cleaved by ultraviolet (UV) or even visible light to generate perfluoroalkyl radicals.[3] This photochemical reactivity allows for radical reactions to be carried out under mild conditions. The general principle is similar to that of thermally initiated radical reactions, with light providing the energy for the initial homolytic cleavage.

Nucleophilic Substitution

While the perfluoroalkyl chain is strongly electron-withdrawing, making the carbon atom adjacent to the iodine less susceptible to direct Sₙ2 attack, nucleophilic substitution at the iodine atom can occur, particularly with soft nucleophiles. Reactions with species like sodium azide have been reported for other perfluoroalkyl iodides and are expected to be feasible for this compound.[4]

The C-Cl bond, being significantly stronger and less polarized for nucleophilic attack due to the shielding effect of the fluorine atoms, is generally unreactive under conditions that cleave the C-I bond. This differential reactivity is a key feature for the synthetic utility of this compound.

Stability

The stability of this compound is a critical consideration for its storage and use.

Thermal Stability

Chemical Stability

This compound is stable under normal storage conditions, kept away from light and heat. It is generally inert to many common reagents, but reactive towards radical initiators, strong reducing agents, and certain nucleophiles as discussed in the reactivity section. The perfluorinated chain is highly resistant to chemical attack.

Synthesis

This compound is typically synthesized through a telomerization reaction. This process involves the reaction of a telogen, such as 1-chloro-2-iodotrifluoroethane, with a taxogen, which is tetrafluoroethylene (TFE).[6] The reaction is generally carried out at elevated temperatures and pressures.

Figure 2: General scheme for the synthesis of α-chloro-ω-iodoperfluoroalkanes via telomerization.

Experimental Protocols

While specific, detailed experimental protocols for reactions of this compound are not widely published, general procedures for similar perfluoroalkyl iodides can be adapted.

General Procedure for Radical Addition to Alkenes

A mixture of this compound (1.0 eq.), the alkene (1.2 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) in a suitable solvent (e.g., degassed toluene or acetonitrile) is heated at 80-100 °C under an inert atmosphere for several hours. The reaction progress is monitored by GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

General Procedure for Photochemical Addition to Alkenes

In a quartz reaction vessel, a solution of this compound (1.0 eq.) and the alkene (1.2 eq.) in a degassed solvent (e.g., acetonitrile) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature. The reaction is monitored by GC-MS. After completion, the solvent is evaporated, and the product is purified by chromatography.

Conclusion

This compound is a versatile synthetic intermediate characterized by the distinct reactivity of its carbon-iodine and carbon-chlorine bonds. The labile C-I bond readily participates in radical and photochemical reactions, providing a pathway for the introduction of the Cl(CF₂)₆- moiety into a wide range of organic molecules. The compound exhibits good thermal and chemical stability under typical laboratory conditions, although care should be taken to avoid exposure to light, high temperatures, and strong reducing agents. The information compiled in this guide serves as a valuable resource for chemists and materials scientists seeking to utilize this compound in their synthetic endeavors. Further research to quantify its reaction kinetics and explore its applications in areas such as drug development and polymer science is warranted.

References

- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free-radical addition - Wikipedia [en.wikipedia.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]

- 5. EP0194781A1 - Process for preparing alpha, omega-haloperfluoroalkanes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Solubility of 1-Chloro-6-iodoperfluorohexane in common laboratory solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-6-iodoperfluorohexane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of hexane belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, stemming from the presence of both chlorine and iodine atoms on a perfluorinated carbon backbone, make it a compound of interest in various research and development applications. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, formulation, and analytical testing. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility testing. Due to the limited availability of specific experimental data in public literature, this guide focuses on providing a robust framework for researchers to determine its solubility characteristics in-house.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of a solute is highest in a solvent with similar polarity.[1] this compound is a highly fluorinated molecule. Perfluoroalkanes are known to be non-polar and hydrophobic. The introduction of a chlorine and an iodine atom introduces some polarity, but the molecule is expected to remain largely non-polar in character.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Laboratory Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Chloroform, Dichloromethane | High | The non-polar nature of these solvents is expected to effectively solvate the perfluorinated backbone of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | These solvents have intermediate polarity. Some interaction with the C-Cl and C-I bonds may occur, but the fluorinated chain will limit miscibility. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Immiscible | The highly polar and hydrogen-bonding nature of these solvents is incompatible with the non-polar perfluorinated structure. |

| Other | Dimethyl Sulfoxide (DMSO) | Very Low | DMSO is a highly polar aprotic solvent and is unlikely to be a good solvent for this compound. |

It is important to note that these are predictions. Perfluorinated compounds can sometimes exhibit unique solubility behavior due to their oleophobic (oil-repelling) nature in addition to being hydrophobic. Therefore, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from established methods for poorly soluble compounds.

Materials and Equipment

-

This compound (solute)

-

Selected laboratory solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Positive displacement micropipettes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas Chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS) or High-Performance Liquid Chromatograph with a suitable detector.

-

Computer with chromatography data acquisition and analysis software

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the selected solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After shaking, allow the vials to stand undisturbed for a period to let the undissolved solute settle.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filter the sample through a syringe filter (PTFE is recommended for its chemical resistance) to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

-

-

Calculation:

-

Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Considerations for Method Development and Validation

-

Purity of Materials: The purity of both the solute and the solvents is critical for accurate solubility measurements.

-

Temperature Control: The solubility of a substance is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.

-

Analytical Method: The chosen analytical method (GC or HPLC) must be validated for linearity, accuracy, and precision for the quantification of this compound.

-

Stability: The stability of this compound in the chosen solvents should be assessed, especially in polar aprotic solvents where some per- and polyfluoroalkyl ether acids have shown degradation.[2][3]

Logical Diagram for Solvent Selection

The following diagram illustrates a logical approach to selecting an appropriate solvent for a given application based on the predicted solubility.

References

In-Depth Technical Guide: Health and Safety Data for 1-Chloro-6-iodoperfluorohexane

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information for 1-Chloro-6-iodoperfluorohexane is based on currently available Safety Data Sheet (SDS) information. Due to a significant lack of publicly available experimental toxicology studies for this specific compound, quantitative toxicity data and detailed experimental protocols are not available. To fulfill the structural requirements of this guide, a hypothetical experimental protocol for acute oral toxicity based on OECD guidelines is provided as an illustrative example.

Chemical Identification and Properties

This compound is a halogenated alkane. Its key identification and physical properties are summarized below.

| Property | Value |

| Chemical Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane |

| Synonyms | This compound |

| CAS Number | 16486-97-8 |

| Molecular Formula | C6ClF12I |

| Molecular Weight | 462.4 g/mol |

| Boiling Point | 139.5°C at 760 mmHg |

| Density | 2.069 g/cm³ |

| Flash Point | 38.2°C |

| Vapor Pressure | 7.97 mmHg at 25°C |

Health and Safety Hazard Summary

The primary source of health and safety information for this compound is its Safety Data Sheet (SDS). The known hazards are summarized in the table below. It is important to note the absence of quantitative toxicity data, such as LD50 or LC50 values.[1]

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | No data available | - |

| Acute Toxicity (Dermal) | No data available | - |

| Acute Toxicity (Inhalation) | No data available | - |

| Carcinogenicity | No data available | - |

| Mutagenicity | No data available | - |

| Reproductive Toxicity | No data available | - |

Personal Protective Equipment (PPE) and Handling

Given the identified hazards, stringent safety precautions should be followed when handling this compound.

Engineering Controls

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Store locked up.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

First Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]

Hypothetical Experimental Protocol: Acute Oral Toxicity (OECD 423)

As no specific experimental data for this compound is available, this section provides a detailed hypothetical protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method). This method is designed to classify a substance into a toxicity category with the use of a minimal number of animals.

Objective

To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Principle of the Method

The method involves administering the test substance to a small group of animals in a stepwise procedure with a few fixed dose levels. The outcome of the initial group determines the dosing for the subsequent group, if any. The classification is based on the number of mortalities observed at one or more dose levels.

Materials

-

Test Substance: this compound

-

Vehicle: An appropriate vehicle for oral administration (e.g., corn oil). The choice of vehicle should be justified.

-

Test Animals: Young, healthy adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Females are generally used as they are often slightly more sensitive.

-

Equipment: Oral gavage needles, syringes, animal cages, balances.

Procedure

-

Animal Preparation: Animals are acclimatized to the laboratory conditions for at least 5 days before the study. They are fasted (food, but not water, withheld) for 3-4 hours before dosing.

-

Dose Selection: Based on available information (or lack thereof), a starting dose is selected from one of the GHS categories (e.g., 300 mg/kg).

-

Dosing: The test substance is administered as a single oral dose by gavage. The volume administered should be kept low, typically not exceeding 1 mL/100 g body weight.

-

Initial Dosing (Step 1): Three animals are dosed at the selected starting dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Detailed observations are made for the first 4 hours post-dosing and then daily for 14 days.

-

Subsequent Dosing (if necessary):

-

If mortality is observed in 2 or 3 of the initial animals, the substance is classified in that toxicity category, and the study is stopped.

-

If 0 or 1 animal dies, a further 3 animals are dosed at the same level.

-

If the outcome is still equivocal, the procedure may be repeated at a higher or lower dose level depending on the results.

-

-

Pathology: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

Data and Interpretation

The GHS classification is determined by the number of mortalities at specific dose levels as defined in the OECD 423 guideline.

Mandatory Visualizations

References

In-Depth Technical Guide to 1-Chloro-6-iodoperfluorohexane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-Chloro-6-iodoperfluorohexane (CAS No. 16486-97-8), a key fluorinated building block for advanced chemical synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and potential applications, supported by experimental insights.

Physicochemical Properties and Commercial Availability

This compound is a specialized chemical intermediate. While detailed specifications can vary between suppliers, typical properties are summarized below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Property | Value | Reference |

| CAS Number | 16486-97-8 | [1][2] |

| Molecular Formula | C6ClF12I | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| Boiling Point | 139.5 °C at 760 mmHg | [1] |

| Density | 2.069 g/cm³ | [1] |

| Flash Point | 38.2 °C | [1] |

| Refractive Index | 1.36 | [3] |

| Vapor Pressure | 7.97 mmHg at 25 °C | [1] |

| Purity | Typically ≥97% or ≥98% | [2][4] |

Commercial Suppliers:

A number of chemical suppliers offer this compound, including:

-

CHEMLYTE SOLUTIONS CO.,LTD[3]

-

Indofine Chemical Co, Inc.[2]

-

Santa Cruz Biotechnology, Inc.[2]

-

Dayang Chem (Hangzhou) Co.,Ltd.[2]

-

ABCR GmbH & Co. KG[2]

-

Matrix Scientific[2]

-

Jinan Haohua Industry Co., Ltd.[2]

-

Sunway Pharm Ltd[4]

Synthesis and Experimental Protocols

The primary route for synthesizing α-chloro-ω-iodoperfluoroalkanes like this compound is through the telomerization of tetrafluoroethylene (TFE). This process involves the free-radical addition of a chloro-iodo-perfluoroalkane telogen to multiple units of TFE.

Representative Experimental Protocol: Telomerization of Tetrafluoroethylene

Objective: To synthesize perfluoroalkyl iodides via the telomerization of tetrafluoroethylene.

Materials:

-

1-Chloro-2-iodo-perfluoroalkane (telogen)

-

Tetrafluoroethylene (TFE) (taxogen)

-

Radical Initiator (e.g., peroxide)

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with the 1-chloro-2-iodo-perfluoroalkane telogen.

-

The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Tetrafluoroethylene is introduced into the autoclave to the desired pressure.

-

The radical initiator is introduced, and the reaction mixture is heated to the target temperature (e.g., 170°C).[5]

-

The reaction is allowed to proceed for a specified duration, during which the pressure is monitored.

-

After the reaction is complete, the autoclave is cooled, and the excess TFE is vented.

-

The crude product mixture is collected and subjected to fractional distillation to isolate the desired 1-chloro-iodoperfluoroalkane telomers of varying chain lengths.

Logical Workflow for Synthesis:

Potential Applications in Research and Development

As a bifunctional molecule with a chloro and an iodo group at opposite ends of a perfluorinated carbon chain, this compound is a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

Key Reaction Pathway:

The C-I bond is significantly weaker than the C-Cl bond and is therefore more susceptible to radical cleavage and nucleophilic substitution. This allows for the selective introduction of various functionalities at the iodo-end of the molecule, while leaving the chloro-end available for subsequent transformations.

Potential Free-Radical Reactions:

Perfluoroalkyl iodides are known to undergo free-radical addition reactions to olefins. This provides a powerful method for the introduction of perfluoroalkyl chains into organic molecules.

The resulting products, containing a long perfluoroalkyl chain, are of significant interest in the development of:

-

Fluorinated Surfactants and Polymers: The hydrophobic and oleophobic nature of the perfluoroalkyl chain makes these compounds suitable for creating specialized surface coatings and materials.

-

Pharmaceutical and Agrochemical Compounds: The introduction of fluorine and perfluoroalkyl groups can significantly alter the metabolic stability, lipophilicity, and bioavailability of drug candidates. While no specific signaling pathways involving this exact molecule are documented, the use of fluorinated building blocks is a common strategy in medicinal chemistry to modulate the properties of bioactive molecules.

-

Advanced Materials: The unique properties of fluorinated compounds make them valuable in the design of liquid crystals, high-performance lubricants, and other advanced materials.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1] Work should be conducted in a well-ventilated area.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Early Synthetic Routes to Perfluoroalkyl Iodides: A Technical Guide

Perfluoroalkyl iodides (RFI) are indispensable building blocks in organofluorine chemistry, serving as critical precursors for the synthesis of a vast array of fluorinated materials, pharmaceuticals, and agrochemicals. Their utility stems from the unique reactivity of the carbon-iodine bond, which allows for the introduction of perfluoroalkyl moieties through various transformations, including radical reactions, Grignard reagent formation, and transition-metal-catalyzed couplings. This technical guide delves into the seminal, early literature on the synthesis of these pivotal compounds, focusing on the core methodologies, experimental protocols, and reaction pathways established by pioneering chemists.

Telomerization of Tetrafluoroethylene

One of the earliest and most significant industrial methods for the synthesis of linear perfluoroalkyl iodides is the telomerization of tetrafluoroethylene (TFE). This method, extensively developed by Haszeldine around 1950, involves the radical chain reaction of a "taxogen" (TFE) with a "telogen" (a short-chain perfluoroalkyl iodide) to produce a distribution of higher homologous perfluoroalkyl iodides.[1][2]

The overall process can be viewed as two main stages: the synthesis of the initial telogen, typically pentafluoroethyl iodide (C2F5I), followed by the telomerization reaction itself where the chain is extended.[3]

Synthesis of the Telogen: Pentafluoroethyl Iodide

The common telogen, pentafluoroethyl iodide, is itself synthesized from TFE. The reaction involves iodine and an iodine halide, most commonly iodine pentafluoride (IF5).

Overall Reaction: 5 C2F4 + 2 I2 + IF5 → 5 C2F5I

Telomerization Reaction

In the subsequent step, the telogen (C2F5I) reacts with multiple units of the taxogen (TFE) to form a series of longer-chain perfluoroalkyl iodides, denoted as F(CF2CF2)nI. The reaction is typically initiated thermally.[4][5]

General Telomerization Equation: C2F5I + n C2F4 → C2F5(C2F4)nI

Caption: Workflow for the two-stage synthesis of perfluoroalkyl iodides via telomerization.

Experimental Protocols

1.3.1 Synthesis of Pentafluoroethyl Iodide (Telogen) This protocol is based on early industrial methods for telogen production.

-

A steel autoclave is charged with iodine (I2) and iodine pentafluoride (IF5).

-

The autoclave is cooled and evacuated.

-

Tetrafluoroethylene (C2F4) is introduced into the autoclave.

-

The mixture is heated, and the reaction proceeds to form pentafluoroethyl iodide (C2F5I).

-

The product is purified by distillation.

1.3.2 Continuous Thermal Telomerization The following is a representative protocol for a continuous process in a tubular reactor.[5]

-

Pentafluoroethyl iodide (telogen) is fed continuously into the head of a tubular reactor heated to the reaction temperature.

-

Tetrafluoroethylene (taxogen) is supplied at two points: a primary feed (30-75% of the total) at the reactor head and a secondary feed at a point between 2/5 and 3/4 of the reactor's length.

-

The reaction mixture proceeds through the heated tube, where thermal initiation leads to telomerization.

-

The effluent from the reactor, a mixture of unreacted starting materials and telomers of varying chain lengths, is cooled.

-

The products are separated by distillation. Unconverted telogen is typically recycled back to the reactor head.

Quantitative Data

The distribution of telomers is highly dependent on the molar ratio of taxogen to telogen and other reaction conditions.

| Parameter | Value/Range | Outcome/Note | Reference |

| Reaction Type | Continuous Thermal Telomerization | Industrial process for C4-C12 RFI | [5] |

| Reactor | Tubular Reactor | Allows for continuous operation | [5] |

| Temperature | 300 - 380 °C | Initiates the radical chain reaction | [5] |

| Pressure | 20 - 60 bar | Maintains reactants in the appropriate phase | [5] |

| Contact Time | 10 - 70 seconds | Residence time within the heated reactor | [5] |

| TFE Feed Strategy | Split Feed (30-75% at head) | Reduces the formation of undesirable heavy telomers | [5] |

Hunsdiecker-Type Reactions

The Hunsdiecker reaction, and its predecessor the Borodin reaction, provides a classic route for converting carboxylic acids to organic halides with one less carbon atom.[6][7] This method was adapted for organofluorine chemistry to synthesize perfluoroalkyl iodides from the silver salts of perfluorocarboxylic acids. The reaction proceeds via a radical mechanism.[7]

General Reaction: RFCOOAg + I2 → RFI + AgI + CO2

// Nodes Start [label="R\₍F₎COO⁻Ag⁺ + I₂"]; Intermediate1 [label="Acyl Hypoiodite\n[R\₍F₎COOI] + AgI", fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Formation [label="Homolytic Cleavage\n(Weak O-I bond)"]; Radicals1 [label="R\₍F₎COO• + I•"]; Decarboxylation [label="Decarboxylation"]; Radicals2 [label="R\₍F₎• + CO₂ + I•"]; Recombination [label="Radical Recombination"]; Product [label="Product\nR\₍F₎I", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Formation"]; Intermediate1 -> Radical_Formation [style=dotted]; Radical_Formation -> Radicals1; Radicals1 -> Decarboxylation [style=dotted]; Decarboxylation -> Radicals2; Radicals2 -> Recombination [style=dotted]; Recombination -> Product; }

Caption: Proposed radical mechanism for the Hunsdiecker reaction with perfluoroalkyl groups.

Experimental Protocols

2.1.1 Preparation of Silver Trifluoroacetate This protocol is adapted from a standard organic synthesis preparation.[8]

-

To a suspension of silver(I) oxide (0.81 mol) in 200 mL of water, add trifluoroacetic acid (1.55 mol).

-

Filter the resulting solution.

-

Evaporate the filtrate to dryness under reduced pressure.

-

The crude silver trifluoroacetate is purified by Soxhlet extraction with ether or by recrystallization from ether to yield a colorless crystalline salt. The salt must be thoroughly dried before use.

2.1.2 Synthesis of Trifluoromethyl Iodide This procedure is based on the principles of the Hunsdiecker-Borodin reaction.[6][7]

-

In a round-bottomed flask fitted with a reflux condenser, place thoroughly dried silver trifluoroacetate.

-

Add a suitable inert solvent, such as carbon tetrachloride (CCl4).

-

Add a stoichiometric amount of iodine (I2).

-

Gently heat the suspension with stirring. The reaction is often initiated by the formation of silver iodide precipitate.

-

The volatile product, trifluoromethyl iodide (CF3I), is distilled from the reaction mixture. Due to its low boiling point (-22 °C), the product must be collected in a cold trap.

-

The collected product can be further purified by fractional condensation.

Quantitative Data

Yields for the Hunsdiecker reaction can be variable and are highly sensitive to the purity and dryness of the silver salt.

| Reactant | Product | Halogen | Solvent | Yield | Note | Reference |

| CH3COOAg | CH3Br | Br2 | CCl4 | Good | Borodin's original demonstration (non-fluorinated) | [6] |

| RFCOOAg | RFI | I2 | Inert Solvent | Moderate-Good | General method for RFI | [7] |

| RCOOAg (2 eq.) | RCOOR | I2 (1 eq.) | CCl4 | - | Simonini Reaction: change in stoichiometry yields an ester | [7][9] |

Addition of Iodine Monofluoride to Fluoroalkenes

The direct addition of iodine monofluoride (IF) across the double bond of a fluoroalkene is another early method for preparing perfluoroalkyl iodides. Iodine monofluoride is highly unstable and is therefore generated in situ.[10][11] Early industrial methods often involved the reaction of iodine with iodine pentafluoride (IF5), which produces a stoichiometric equivalent of IF.[12]

In Situ Generation of IF: I2 + IF3 → 3 IF[11] I2 + AgF → IF + AgI[11] 4 IF5 + I2 → 5 IF3 + IF (equilibrium)

Addition to Alkene: CF3CF=CF2 + IF → (CF3)2CFI

The addition of the electrophilic iodine atom generally follows Markovnikov's rule, adding to the carbon atom that can best stabilize a positive charge. For fluoroalkenes, this means the iodine adds to the most electron-rich carbon.

// Nodes Reagents [label="I₂ + IF₅"]; IF_Gen [label="In-situ Generation\nof IF"]; Alkene [label="Fluoroalkene\n(e.g., Hexafluoropropene)"]; Addition [label="Electrophilic\nAddition", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Perfluoroalkyl Iodide\n(e.g., Heptafluoroisopropyl\nIodide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagents -> IF_Gen; IF_Gen -> Addition [label=""IF""]; Alkene -> Addition; Addition -> Product; }

Caption: Pathway for synthesis via in-situ generation and addition of iodine monofluoride.

Experimental Protocols

3.1.1 Synthesis of Heptafluoro-2-iodopropane This protocol is a typical example from the early literature for the addition of "iodine monofluoride" (from I2 and IF5) to hexafluoropropene.[12]

-

A steel autoclave is charged with iodine pentafluoride (IF5) (0.132 mol) and iodine (I2) (0.264 mol).

-

The autoclave is cooled, and hexafluoropropene (0.660 mol) is condensed into the vessel.

-

The sealed autoclave is rotated for 24 hours at 150 °C.

-

After cooling, the autoclave is vented, and the liquid product is collected.

-

The product, heptafluoro-2-iodopropane, is purified by distillation.

Quantitative Data

This method is effective for a variety of polyfluoroalkenes, with yields being dependent on the substrate and reaction conditions.

| Alkene Substrate | Reagents | Product | Yield | Reference |

| Hexafluoropropene | I2, IF5 | Heptafluoro-2-iodopropane | High | [12] |

| Tetrafluoroethylene | I2, IF5 | Pentafluoroethyl iodide | High | [3] |

| Chlorotrifluoroethene | I2, IF5 | Mixture of isomers | - | [12] |

| Various Alkenes | I2, K2S2O8, HF-Pyridine | 2-Fluoroalkyl iodides | up to 75% | [13] |

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. Iodine monofluoride - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 1-Chloro-6-iodoperfluorohexane in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-6-iodoperfluorohexane as a chain transfer agent (CTA) in radical polymerization, specifically focusing on Iodine Transfer Polymerization (ITP). This controlled polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The inclusion of a perfluoroalkyl segment offers unique properties to the resulting polymers, such as hydrophobicity, oleophobicity, and self-assembly capabilities, which are of significant interest in drug delivery, medical imaging, and advanced materials development.

Overview of Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization is a type of reversible-deactivation radical polymerization (RDRP) that utilizes an iodo-compound as a chain transfer agent to control the polymerization process. The mechanism relies on a degenerative chain transfer reaction where a propagating radical reacts with the C-I bond of the CTA. This process is characterized by a rapid and reversible transfer of the iodine atom between dormant and active polymer chains, allowing for controlled chain growth.

Fluorinated iodocompounds, such as this compound, are particularly effective CTAs in radical polymerization.[1] They enable the synthesis of polymers with a fluorinated end-group, which can impart unique properties to the final material. ITP is compatible with a wide range of monomers, including styrenics and acrylates, and can be used to produce various polymer architectures, such as block copolymers.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6ClF12I |

| Molecular Weight | 462.4 g/mol |

| Boiling Point | 139.5°C at 760 mmHg |

| Appearance | Colorless to light yellow liquid |

Application: Synthesis of Fluorinated Copolymers

This compound can be effectively employed as a chain transfer agent in the synthesis of copolymers with fluorinated segments. A notable example is the copolymerization of styrene with fluorinated α-methylstyrenes.[2] The resulting copolymers incorporate the perfluoroalkyl chain at one end, which can be leveraged for creating materials with specialized surface properties or for subsequent block copolymer synthesis.

Quantitative Data Summary

The following table summarizes the results from the bulk iodine transfer copolymerization of styrene (ST) with α-fluoromethylstyrene (FMST) and α-trifluoromethylstyrene (TFMST) using a perfluorohexyl iodide CTA.[2]

| Comonomer | Molar Feed Ratio (F-ST:ST) | Molar Incorporation of F-ST in Copolymer (mol %) | Experimental Molar Mass (Mn, g/mol ) | Polydispersity Index (Đ) |

| FMST | 10:90 | ~9 | up to 65,000 | < 1.5 |

| TFMST | 10:90 | ~9-16 | up to 43,000 | < 1.5 |

Note: The data is based on the use of 1-iodoperfluorohexane as the CTA. The presence of a chloro group at the 6-position is not expected to significantly alter these polymerization parameters.

Experimental Protocols

Materials

-

Monomers: Styrene (ST), α-fluoromethylstyrene (FMST) or α-trifluoromethylstyrene (TFMST) (inhibitor removed prior to use)

-

Chain Transfer Agent (CTA): this compound

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)

-

Solvent (for purification): Tetrahydrofuran (THF), Methanol

Protocol for Bulk Iodine Transfer Copolymerization

This protocol is adapted from the procedure for the copolymerization of styrene and fluorinated α-methylstyrenes.[2]

-

Preparation of the Reaction Mixture:

-

In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of styrene and the fluorinated comonomer (e.g., a 90:10 molar ratio).

-

Add this compound (CTA) and AIBN (initiator). The molar ratio of [Monomers]:[CTA]:[AIBN] can be adjusted to target a specific molecular weight, for example, 100:1:0.2.

-

-

Degassing:

-

Seal the Schlenk tube with a rubber septum.

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

-

-

Polymerization:

-

Immerse the Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours), with continuous stirring.

-

-

Termination and Purification:

-

To quench the reaction, cool the tube in an ice bath and expose the contents to air.

-

Dilute the viscous reaction mixture with THF.

-

Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol with vigorous stirring.

-

Isolate the precipitated polymer by filtration.

-

Repeat the dissolution-precipitation step twice to ensure high purity.

-

Dry the final polymer in a vacuum oven at 40 °C to a constant weight.

-

Visualizations

Mechanism of Iodine Transfer Polymerization

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Experimental Workflow for Bulk Polymerization

Caption: Experimental workflow for bulk ITP.

References

Application of 1-Chloro-6-iodoperfluorohexane in Telomerization Reactions: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the application of 1-chloro-6-iodoperfluorohexane as a telogen in telomerization reactions. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the synthesis of novel fluorinated compounds.

This compound, with the chemical structure Cl(CF₂)₆I, is a key bifunctional molecule utilized in the synthesis of a variety of fluorinated telomers. Its unique structure, featuring a chloro group at one end and a reactive iodo group at the other, allows for selective chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, enabling the selective cleavage of the C-I bond to initiate radical telomerization reactions with various unsaturated monomers, known as taxogens. This process results in the formation of telomers where the perfluorohexane chain is incorporated into the final product, which retains the terminal chlorine atom for potential further functionalization.

These fluorinated telomers are of significant interest in various fields, including materials science for the development of specialty polymers and surfactants, and in the pharmaceutical industry as building blocks for complex fluorinated molecules. The presence of a perfluoroalkyl chain can impart unique properties such as thermal and chemical stability, hydrophobicity, and lipophobicity.

Application Notes

This compound is primarily employed as a chain transfer agent, or telogen, in radical telomerization reactions. The general mechanism involves the homolytic cleavage of the C-I bond, initiated either thermally or photochemically, or by using a radical initiator. The resulting perfluoroalkyl radical, Cl(CF₂)₆•, then adds across the double bond of a monomer. This process is repeated with subsequent monomer additions until a chain transfer reaction occurs with another molecule of this compound, terminating the growth of one chain and initiating another.

The choice of monomer (taxogen) is critical and dictates the properties of the resulting telomer. Common monomers include fluoroalkenes such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), as well as non-fluorinated olefins like ethylene. The molar ratio of the telogen to the taxogen is a key parameter to control the average chain length of the resulting telomers. A higher ratio of telogen to taxogen generally leads to the formation of lower molecular weight telomers.

Experimental Protocols

While specific experimental data for the telomerization of this compound is not widely published, protocols for structurally similar α-chloro-ω-iodoperfluoroalkanes can be adapted. The following are generalized protocols for the telomerization of common monomers with this compound.

Protocol 1: Thermal Telomerization of Vinylidene Fluoride (VDF) with this compound

This protocol is adapted from studies on similar perfluoroalkyl iodides.

Materials:

-

This compound (Cl(CF₂)₆I)

-

Vinylidene fluoride (VDF)

-

Di-tert-butyl peroxide (DTBP) as initiator

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple

-

Solvent (e.g., acetonitrile, t-butanol)

Procedure:

-

The high-pressure autoclave is charged with this compound and the solvent.

-

The autoclave is sealed and the system is purged with nitrogen to remove oxygen.

-

A specific amount of the initiator, di-tert-butyl peroxide, is introduced into the reactor.

-

Vinylidene fluoride is then introduced into the autoclave to the desired pressure.

-

The reaction mixture is heated to the target temperature (typically between 100-150 °C) and stirred continuously.

-

The reaction is allowed to proceed for a specified duration, during which the pressure is monitored.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess VDF is carefully vented.

-

The crude product is collected and purified, typically by distillation or chromatography, to separate the different telomers.

Protocol 2: Photochemical Telomerization of Ethylene with this compound

This protocol is a generalized procedure based on photochemical radical additions.

Materials:

-

This compound (Cl(CF₂)₆I)

-

Ethylene

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Quartz reaction vessel

Procedure:

-

A solution of this compound in a suitable solvent (e.g., a perfluorinated solvent) is prepared in the quartz reaction vessel.

-

The vessel is sealed and purged with nitrogen.

-

Ethylene is bubbled through the solution or introduced into the headspace of the reactor to a desired pressure.

-

The reaction mixture is irradiated with the UV lamp at a controlled temperature.

-

The progress of the reaction can be monitored by techniques such as GC-MS to analyze the formation of products.

-

Upon completion, the ethylene supply is stopped, and the reaction mixture is worked up to isolate and purify the telomers.

Quantitative Data